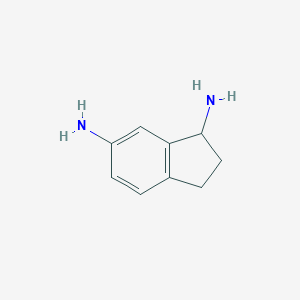

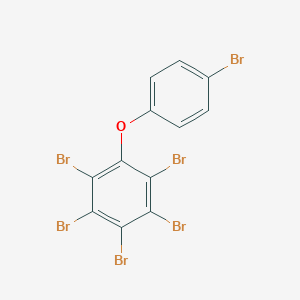

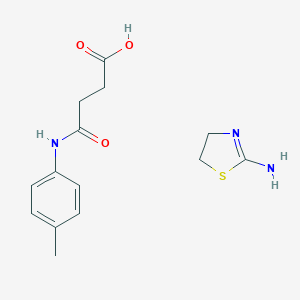

![molecular formula C10H10N2O6P2 B069761 [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid CAS No. 194800-56-1](/img/structure/B69761.png)

[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid

Overview

Description

2,2’-Bipyridine is a bipyridine in which the two pyridine moieties are linked by a bond between positions C-2 and C-2’. It has a role as a ferroptosis inhibitor and a chelator .

Synthesis Analysis

The synthesis of a biologically active Ru (bpy) 32+ -N-hydroxysuccinimide (NHS) ester, its covalent labeling with both antibodies and DNA probes, and the detection and quantification of ECL in a microfluidic system with a paramagnetic microbead solid support have been reported .Molecular Structure Analysis

In the solid state, molecules of 2,2’-bipyridine are strictly planar with a trans-conformation about the inter-annular C–C bond .Chemical Reactions Analysis

The most efficient electrochemiluminescence (ECL) reaction to date is based on tris (2,2’-bipyridyl)ruthenium (II) (Ru (bpy) 32+) with tripropylamine (TPrA) as the co-reactant .Physical And Chemical Properties Analysis

The molecular formula of 2,2’-Bipyridine is C10H8N2 and its molecular weight is 156.18 g/mol .Scientific Research Applications

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods and their characteristics are important to understand .

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis . They play a crucial role in many fields including catalysis and material chemistry .

Photosensitizers

Bipyridines are also used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules in their vicinity, enabling a variety of light-driven chemical reactions.

Viologens

With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Viologens are used in a variety of applications, including electrochromic devices, redox flow batteries, and molecular electronics.

Supramolecular Structures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Biologically Active Molecules

Bipyridines and their derivatives are used as fundamental components in the creation of biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug design.

Ruthenium(II) Complexes

The detailed synthesis and characterization of four ruthenium(II) complexes is reported, in which a 2,2’-bipyridine ligand functionalized at the 4,4’ positions with benzo[1,2-b:4,5-b’]dithiophene derivatives and 2,2’-bipyridine-4,4’-dicarboxylic acid unit is used .

Material Chemistry

Bipyridines have an impact in many fields including material chemistry . They are used in the design and development of new materials .

Mechanism of Action

Target of Action

The primary targets of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid are metal ions, particularly transition metals . The compound acts as a bidentate chelating ligand, forming complexes with these metal ions .

Mode of Action

The compound interacts with its targets by binding to them through a process known as chelation . This interaction results in the formation of a ring that includes the metal ion and the ligand . The resulting complexes can exhibit various properties depending on the specific metal ion involved .

Biochemical Pathways

For instance, copper complexes have been shown to be involved in various biochemical pathways in many metalloenzymes .

Pharmacokinetics

The compound’s ability to form complexes with metal ions could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid’s action are largely dependent on the specific metal ions it interacts with. For example, when the compound forms complexes with copper ions, it can influence the function and reactivity of copper in biological and environmental systems .

Action Environment

The action, efficacy, and stability of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(4-phosphonopyridin-2-yl)pyridin-4-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6P2/c13-19(14,15)7-1-3-11-9(5-7)10-6-8(2-4-12-10)20(16,17)18/h1-6H,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBIGZBUVUVDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578980 | |

| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid | |

CAS RN |

194800-56-1 | |

| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid contribute to the accumulation of oxidative equivalents on titanium dioxide (TiO2) surfaces?

A1: [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid acts as a ligand in the ruthenium polypyridyl chromophore (abbreviated as Ru(II)P(2+)). This chromophore is co-loaded onto the TiO2 surface along with a water oxidation catalyst. Upon light excitation, Ru(II)P(2+) injects an electron into the TiO2, forming Ru(III)P(3+) and leaving behind a reactive hole. This hole represents an oxidative equivalent. Importantly, the study demonstrates that this oxidized chromophore can then accept an electron from a nearby, pre-oxidized water oxidation catalyst via cross-surface electron transfer. This process effectively allows for the accumulation of two oxidative equivalents at a single site (the Ru(II)P(2+) / Ru(III)P(3+) couple), which is crucial for promoting multi-electron transfer reactions like water oxidation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)

![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)